1-(2-Methyloxazol-5-yl)ethanone
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Overview
Description
1-(2-Methyloxazol-5-yl)ethanone is a heterocyclic organic compound featuring an oxazole ring substituted with a methyl group at the 2-position and an ethanone group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides under metal-free conditions . This method typically involves the use of reagents such as acetic anhydride and ammonium acetate, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyloxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, with common reagents including halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated oxazoles, organometallic derivatives.
Scientific Research Applications
1-(2-Methyloxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-(2-Methyloxazol-5-yl)ethanone can be compared with other similar compounds, such as:
- 1-(4-Methyloxazol-2-yl)ethanone
- 1-(2-Methyloxazol-4-yl)ethanone
- 1-(4-Methyloxazol-5-yl)ethanone
Uniqueness: The unique structural features of this compound, such as the position of the methyl and ethanone groups, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(2-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 |
InChI Key |
ZUAVBZWESOIWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C(=O)C |
Origin of Product |
United States |
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